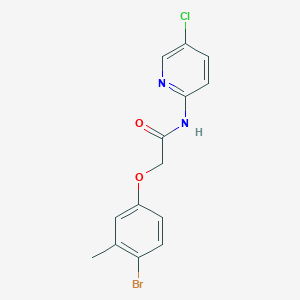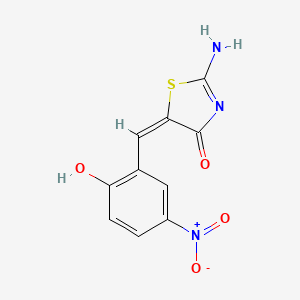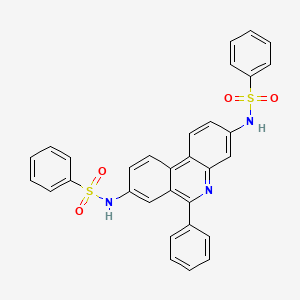![molecular formula C16H26N2O2 B6098648 4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine](/img/structure/B6098648.png)
4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine, also known as FMe-TPFM, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine acts as a competitive antagonist of the α7 nAChR, which is a ligand-gated ion channel that regulates the release of neurotransmitters such as dopamine, glutamate, and acetylcholine. By blocking the binding of acetylcholine to the receptor, this compound inhibits the downstream signaling pathways that are involved in cognitive function and memory formation.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been found to enhance the release of dopamine and glutamate in the prefrontal cortex, which is associated with cognitive processes such as attention, working memory, and decision-making.
実験室実験の利点と制限
One of the main advantages of 4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine is its high selectivity and potency for the α7 nAChR, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, its limited solubility and stability in aqueous solutions can pose challenges for its use in in vitro and in vivo experiments.
将来の方向性
There are several potential future directions for research on 4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine, including:
1. Developing more efficient synthesis methods to increase the yield and purity of the compound.
2. Investigating the effects of this compound on other neurotransmitter systems and their interactions with the α7 nAChR.
3. Exploring the potential therapeutic applications of this compound in treating other cognitive disorders, such as attention deficit hyperactivity disorder (ADHD) and traumatic brain injury (TBI).
4. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its high selectivity and potency for the α7 nAChR make it a valuable tool for studying the role of this receptor in cognitive function and memory formation. While there are some limitations to its use in lab experiments, there are several potential future directions for research on this compound that could lead to new insights and therapeutic applications.
合成法
4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine can be synthesized through a multistep process involving the reaction of 5-ethyl-2-furaldehyde with piperidine, followed by the addition of morpholine. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.
科学的研究の応用
4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to act as a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in cognitive function, memory, and learning. This compound has also been studied for its potential therapeutic applications in treating Alzheimer's disease, schizophrenia, and other cognitive disorders.
特性
IUPAC Name |
4-[1-[(5-ethylfuran-2-yl)methyl]piperidin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-2-15-5-6-16(20-15)13-17-7-3-4-14(12-17)18-8-10-19-11-9-18/h5-6,14H,2-4,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKJTDKLKWETDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CN2CCCC(C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-2-furyl)-2-methyl-3-butyn-2-ol](/img/structure/B6098573.png)

![1-(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B6098601.png)
![4-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol](/img/structure/B6098606.png)

![1-(2-fluorophenyl)-2-[(2-pyridinylthio)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6098621.png)
![1-[3-({[(3,5,6-trimethyl-2-pyrazinyl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B6098633.png)
![1-benzyl-5-methoxy-2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole dihydrochloride](/img/structure/B6098641.png)
![4-[4-(2-furoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6098656.png)

![7-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6098679.png)
![2-hydroxybenzaldehyde {4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B6098681.png)
